4-Isocyanato-1,2-dimethoxybenzene

Descripción

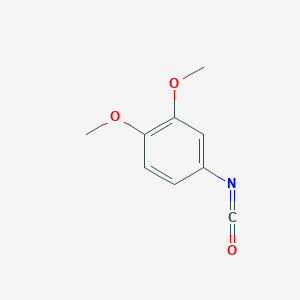

Structure

3D Structure

Propiedades

IUPAC Name |

4-isocyanato-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-8-4-3-7(10-6-11)5-9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTBFFZQIRSGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393237 | |

| Record name | 4-isocyanato-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37527-66-5 | |

| Record name | 4-isocyanato-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxyphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reaction Mechanisms and Selectivity in 4 Isocyanato 1,2 Dimethoxybenzene Chemistry

Nucleophilic Addition Reactions of the Isocyanate Group

The electrophilic carbon atom of the isocyanate group is highly susceptible to attack by nucleophiles. This reactivity forms the basis for the synthesis of a multitude of important organic compounds, including urethanes and ureas.

The reaction between an isocyanate and an alcohol or a polyol yields a carbamate (B1207046), commonly known as a urethane (B1682113). This reaction is of immense industrial significance, forming the basis of the polyurethane industry. kuleuven.be The fundamental mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. researchgate.net

The reaction rate and mechanism can be influenced by several factors, including the concentration of the alcohol. Kinetic studies have suggested that the alcoholysis of isocyanates can involve a multimolecular mechanism, where two or three alcohol molecules may participate in the reaction. kuleuven.be At higher alcohol concentrations, the formation of alcohol trimers can become a dominant factor in the reaction kinetics. kuleuven.be The steric bulk of the alcohol also plays a role, with less hindered alcohols generally reacting more readily. kuleuven.be

The reaction can proceed through different pathways depending on the reaction conditions. For instance, in the presence of excess alcohol, a hydrogen-bonded alcohol associate can act as the reactant. mdpi.com Conversely, with an excess of isocyanate, a two-step mechanism involving an allophanate (B1242929) intermediate has been proposed. mdpi.com

The formation of urethanes is a versatile reaction that can be applied to a wide range of alcohols and isocyanates, including 4-isocyanato-1,2-dimethoxybenzene, to produce a variety of functionalized materials. The general reaction scheme is as follows:

R-N=C=O + R'-OH → R-NH-CO-OR'

Where R is the 3,4-dimethoxyphenyl group and R' is an alkyl or aryl group from the alcohol.

The table below summarizes key aspects of the reaction between isocyanates and alcohols.

| Reactant 1 | Reactant 2 | Product | Key Mechanistic Features |

| Isocyanate (e.g., this compound) | Alcohol/Polyol | Urethane (Carbamate) | Nucleophilic attack of alcohol oxygen on isocyanate carbon. researchgate.net Can involve multimolecular alcohol participation. kuleuven.be |

The reaction of this compound with amines is a straightforward and efficient method for the synthesis of unsymmetrical ureas. This reaction typically proceeds readily at room temperature in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM), and does not require a base. commonorganicchemistry.com

The general reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isocyanate group. nih.gov This transformation is highly versatile and can be applied to a broad range of amines, including primary and secondary amines, to produce the corresponding substituted ureas in high yields. bioorganic-chemistry.com

The reaction can be represented by the following general equation:

R-N=C=O + R'R''NH → R-NH-CO-NR'R''

Where R is the 3,4-dimethoxyphenyl group, and R' and R'' can be hydrogen, alkyl, or aryl groups.

The formation of ureas via this method is a cornerstone of medicinal chemistry and materials science due to the prevalence of the urea (B33335) motif in biologically active compounds and polymers. nih.gov

Below is a table summarizing the reaction conditions for urea formation.

| Reactant 1 | Reactant 2 | Product | Typical Reaction Conditions |

| This compound | Amine (Primary or Secondary) | Substituted Urea | Room temperature in solvents like DMF, THF, or DCM. commonorganicchemistry.com |

The reaction of isocyanates with thiols leads to the formation of thiocarbamates (also known as thiourethanes). This reaction is analogous to the reaction with alcohols, with the sulfur atom of the thiol acting as the nucleophile. Thiols are generally more acidic and their corresponding thiolates are more nucleophilic than alkoxides, leading to a faster reaction with isocyanates compared to alcohols. upc.edu

The nucleophilic addition of a thiol to an isocyanate is considered a "click reaction" due to its high efficiency and specificity. upc.edu This reaction is utilized in the synthesis of poly(thiourethanes), which are sulfur analogs of polyurethanes. upc.edu The general reaction is:

R-N=C=O + R'-SH → R-NH-CO-SR'

Where R is the 3,4-dimethoxyphenyl group and R' is an alkyl or aryl group from the thiol.

| Reactant 1 | Reactant 2 | Product | Key Characteristics |

| This compound | Thiol | Thiocarbamate | Fast reaction, considered a "click reaction". upc.edu Thiolates are strong nucleophiles. upc.edu |

While the nucleophilic addition to the achiral isocyanate group of this compound itself does not inherently create a stereocenter at the carbonyl carbon, stereochemical outcomes become significant when either the nucleophile or a catalyst is chiral. The stereoselectivity of such reactions is a critical aspect in the synthesis of enantiomerically pure compounds.

In the context of nucleophilic additions to isocyanates, there is a general lack of extensive research into controlled, stereoselective additions, particularly with metal enolates. researchgate.net This is partly attributed to the high reactivity of isocyanates, which can lead to decomposition or self-condensation, and their incompatibility with many strong bases. researchgate.net

However, in related systems, the use of chiral catalysts has been shown to induce enantioselectivity. For instance, in the dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans and isocyanoacetate esters, a cupreine-ether organocatalyst was employed to achieve high diastereoselectivity and excellent enantiomeric excesses. nih.gov The proposed stereochemical model involves the catalyst activating the electrophile through hydrogen bonding while a basic amine moiety on the catalyst deprotonates the nucleophile. nih.gov

While specific studies on the stereochemical control in nucleophilic additions to this compound are not extensively documented in the provided results, the principles of asymmetric catalysis are broadly applicable. The design of chiral nucleophiles or the use of chiral catalysts that can differentiate between the two faces of the isocyanate plane would be necessary to achieve stereocontrol.

Polymerization Mechanisms

The isocyanate functionality of this compound allows it to participate in various polymerization reactions, most notably in the formation of polyurethanes.

Polyaddition Reactions with Polyols to Form Polyurethanes

Polyurethanes are a versatile class of polymers formed through the exothermic condensation reaction between an isocyanate and a hydroxyl-containing compound, typically a polyol. l-i.co.uk This polyaddition reaction proceeds readily, even at room temperature, and involves the reaction of the isocyanate group (-N=C=O) with the hydroxyl groups (-OH) of the polyol to form urethane linkages. l-i.co.ukmdpi.com The reaction can be influenced by the presence of moisture, which can react with the isocyanate to form an unstable carbamic acid that decomposes into an amine and carbon dioxide gas, leading to foaming. l-i.co.uk

The synthesis of polyurethanes can be carried out in bulk or in a solvent like dimethylacetamide (DMAc). scispace.comcsic.es The process often involves a two-stage terpolycondensation of a macroglycol (soft segment precursor) with an excess of a diisocyanate and a short-chain diol (hard segment precursor). scispace.com The resulting segmented polyurethanes often exhibit a two-phase microstructure due to the thermodynamic immiscibility of the hard and soft segments, which imparts elastomeric properties to the material. scispace.com

Influence of Isocyanate Structure on Polymer Properties

The structure of the isocyanate monomer plays a crucial role in determining the final properties of the resulting polymer. The rigidity and steric hindrance of the isocyanate, as well as the nature of its substituents, can significantly impact the polymer's mechanical properties, thermal stability, and shape memory behavior. nih.gov

In the context of shape memory poly(thiourethanes), the structure of the isocyanate influences both the shape memory properties and the mechanical performance of the recycled material. nih.gov An increase in the rigidity of the polymer chain has been observed to negatively affect the shape recovery and fixation rates. nih.gov

Catalysis in Isocyanate Polymerization

Catalysts are essential in controlling polymerization processes and modulating the properties of the resulting polymers. mdpi.com In polyurethane synthesis, catalysts can either promote the desired isocyanate-polyol reaction or suppress side reactions, such as the reaction of isocyanate with water. l-i.co.uk

For the formation of polyurethanes, nitrogen-containing compounds are among the most important catalysts. mdpi.com Computational studies using Density Functional Theory (DFT) have shown that these catalysts significantly lower the activation energy barrier for urethane formation. mdpi.com The catalytic mechanism generally involves the initial formation of a complex between the alcohol and the catalyst, followed by the introduction of the isocyanate to form a three-molecule complex, which then proceeds through a transition state to form the urethane product. mdpi.com

In the broader context of polymerization, various catalytic systems are employed. For instance, in olefin polymerization, Group 4 metal catalysts, often activated by methylaluminoxane (B55162) (MAO) or perfluoroarylborates, are highly efficient. researchgate.net Organocatalysts, such as N-heterocyclic carbenes (NHCs), have also been utilized for the ring-opening polymerization of cyclic esters. nih.gov The choice of catalyst is critical for controlling the polymerization rate, polymer structure, and ultimately, the material's properties. mdpi.comnih.gov

Electronic and Steric Effects on Reactivity

The reactivity of the isocyanate group in this compound is significantly influenced by electronic and steric factors.

Impact of Electron-Withdrawing and Electron-Donating Groups on Electrophilicity

The electrophilicity of the carbonyl carbon in the isocyanate group is a key determinant of its reactivity towards nucleophiles. This electrophilicity is modulated by the electronic nature of the substituents on the aromatic ring.

Electron-donating groups (EDGs) , such as the two methoxy (B1213986) groups (-OCH₃) in this compound, increase the electron density on the aromatic ring and, through resonance, on the isocyanate group. studypug.com This increased electron density reduces the electrophilicity of the carbonyl carbon, making the isocyanate less reactive towards nucleophiles. studypug.com The methoxy groups are recognized as EDGs due to the presence of lone pairs on the oxygen atoms adjacent to the π system of the benzene (B151609) ring.

Electron-withdrawing groups (EWGs) , in contrast, decrease the electron density of the aromatic ring and the attached functional groups. studypug.com This enhances the electrophilicity of the carbonyl carbon in an isocyanate, making it more susceptible to nucleophilic attack. studypug.com An example of an EWG is the nitro group (-NO₂). libretexts.org Studies on the electrochemical reduction of para-substituted benzaldehydes have shown that stronger electron-donating groups promote hydrogenolysis, while stronger electron-withdrawing groups favor hydrogenation. nih.gov This highlights the profound impact of substituent electronic effects on reaction pathways.

Steric Hindrance and Reaction Rates in this compound Chemistry

The reactivity of the isocyanate group (-N=C=O) is highly susceptible to the electronic and steric influences of its parent molecule. In the case of this compound, the spatial arrangement of the two methoxy groups on the aromatic ring introduces significant steric considerations that, in conjunction with their electronic effects, modulate the reaction rates with various nucleophiles.

The core principle of steric hindrance in the context of isocyanate chemistry is the obstruction of the reaction pathway. The electrophilic carbon atom of the isocyanate group is the primary site of attack for nucleophiles. Bulky substituents in proximity to this functional group can physically impede the approach of the nucleophile, thereby slowing down the reaction rate. For aromatic isocyanates, substituents in the ortho positions (adjacent to the isocyanate group) are particularly influential in dictating the pace of the reaction.

The methoxy group at the 2-position, being in the ortho position, will create a more crowded environment around the isocyanate functionality. This steric congestion will likely lead to a decrease in the rate of reaction with nucleophiles, especially those that are themselves sterically demanding. This effect is a direct consequence of the increased activation energy required for the nucleophile to achieve the correct orientation for attack on the isocyanate's electrophilic carbon.

It is important to consider both the steric and electronic nature of the substituents. Methoxy groups are electron-donating through resonance and electron-withdrawing through induction. The net effect is typically electron-donating, which can decrease the electrophilicity of the isocyanate carbon and thus slow the reaction. However, in the case of ortho substitution, the steric component is often a dominant factor in reducing reaction rates. Studies on other substituted aromatic isocyanates have consistently shown that ortho substituents, regardless of their electronic nature, tend to decrease reaction rates due to steric hindrance.

To illustrate the general impact of steric hindrance on the reaction rates of aromatic isocyanates, a conceptual data table is presented below. It is important to note that this table is based on established principles and data for analogous compounds, as specific comparative kinetic data for this compound is not available in the reviewed literature.

Conceptual Interactive Data Table: Effect of Steric Hindrance on Isocyanate Reactivity

| Isocyanate Structure | Nucleophile | Relative Reaction Rate (Conceptual) | Primary Influencing Factor |

| Phenyl Isocyanate | Primary Amine | 100 | Baseline (No steric hindrance) |

| 2-Methylphenyl Isocyanate | Primary Amine | 40-60 | Steric hindrance from ortho-methyl group |

| 2,6-Dimethylphenyl Isocyanate | Primary Amine | <10 | Significant steric hindrance from two ortho-methyl groups |

| This compound | Primary Amine | (Predicted) 50-70 | Moderate steric hindrance from one ortho-methoxy group |

| 4-Methoxyphenyl Isocyanate | Primary Amine | 80-95 | Minimal steric hindrance, primarily electronic effects |

Detailed Research Findings

Detailed experimental research providing specific rate constants for the reactions of this compound with a variety of nucleophiles under different conditions is limited in publicly accessible literature. However, extensive research on other substituted phenyl isocyanates provides a solid foundation for understanding the expected behavior.

Studies comparing the reactivity of various substituted phenyl isocyanates have consistently demonstrated that ortho-substituents significantly retard the rate of urethane and urea formation. For instance, the reaction of 2-methylphenyl isocyanate with alcohols is markedly slower than that of its 4-methyl isomer, a phenomenon attributed almost entirely to the steric bulk of the ortho-methyl group.

In the case of this compound, the methoxy group at the 2-position is expected to play a similar role. While the methoxy group is not as sterically demanding as a tert-butyl group, its free rotation can create a significant kinetic barrier to the approach of a nucleophile. This effect would be more pronounced with bulkier nucleophiles. For example, the reaction rate with a tertiary alcohol would be expected to be substantially lower than with a primary alcohol, not only due to the inherent lower reactivity of the tertiary alcohol but also due to the compounded steric hindrance from both reactants.

The interplay between steric and electronic effects is crucial. The electron-donating nature of the two methoxy groups would decrease the electrophilicity of the isocyanate carbon, which would also contribute to a slower reaction rate compared to unsubstituted phenyl isocyanate. However, disentangling these two effects without specific kinetic data is challenging. A common method to quantify steric effects is through the use of Taft plots, which separate steric and electronic parameters. Such an analysis for this compound would require a series of rate constants for its reaction with a set of well-characterized nucleophiles.

Applications of 4 Isocyanato 1,2 Dimethoxybenzene in Advanced Materials Science

Polyurethane Chemistry and Engineering

Polyurethane (PU) chemistry is fundamentally based on the polyaddition reaction between molecules containing two or more isocyanate groups and polyols. The resulting polymers are segmented block copolymers, with "hard segments" formed from the isocyanate and a chain extender, and "soft segments" derived from the polyol. This segmented nature allows for extensive tuning of material properties.

While 4-isocyanato-1,2-dimethoxybenzene possesses only one isocyanate group and thus cannot form a polymer chain on its own, it serves as a powerful tool in polyurethane engineering. By reacting it into a polyurethane formulation, it can cap the ends of polymer chains. This action allows for precise control over molecular weight and introduces the distinct chemical characteristics of the 1,2-dimethoxybenzene (B1683551) group to the final material, influencing everything from thermal stability to biocompatibility.

Polyurethane foams are created when the isocyanate reaction is accompanied by a blowing agent, often carbon dioxide gas generated in-situ from the reaction of isocyanates with water. youtube.com The properties of the resulting foam—such as cell structure, density, and mechanical strength—are highly dependent on the chemical structure of the precursors. youtube.com

Incorporating this compound as a modifying agent in foam and coating formulations can significantly influence their performance. By capping some of the polymer chains, it can alter the rheology of the pre-polymer mixture and modify the final cross-link density. The introduction of the bulky, aromatic dimethoxybenzene end-group can enhance the thermal stability of the polymer. In coatings, such end-groups can modify surface properties, potentially increasing hydrophobicity and improving chemical resistance due to the stable aromatic structure. Research on UV-curable urethane (B1682113) acrylates has shown that the choice of isocyanate is critical in determining the flexibility, hardness, and scratch resistance of the final coating. researchgate.net

Self-healing polymers are a class of smart materials capable of autonomously repairing damage. In polyurethanes, this property is often achieved by incorporating dynamic chemical bonds that can break and reform under specific stimuli, such as heat or light. mdpi.commdpi.comresearchgate.net These can be reversible covalent bonds (like disulfide exchange or Diels-Alder reactions) or dynamic non-covalent interactions, such as hydrogen bonds. mdpi.comnih.gov

One of the most significant aspects of this compound is its potential as a bio-based chemical. The 1,2-dimethoxybenzene structure is directly related to compounds like vanillin (B372448) and guaiacol, which can be obtained from the depolymerization of lignin, the second most abundant natural polymer on Earth. researchgate.neteurekaselect.com There is a major scientific push to replace petroleum-derived polyurethane precursors with sustainable alternatives from biomass. researchgate.netutech-polyurethane.com

Research has successfully demonstrated the synthesis of non-isocyanate polyurethanes (NIPUs) from vanillin derivatives rsc.orgrsc.orgresearchgate.net and the creation of novel bio-based diisocyanates from lignin-related molecules like bisguaiacol. rsc.org Using this compound as a modifier aligns perfectly with this trend, allowing for an increase in the bio-content of polyurethane materials. Furthermore, the principles of green chemistry encourage the design of polymers that are more easily recyclable. The chemical bonds introduced by specific monomers can be engineered to facilitate chemical recycling, allowing the breakdown of the polymer into its constituent parts for reuse. nih.gov The development of degradable polyurethanes from vanillin-based diols is a testament to this approach, enabling monomer recovery through hydrolysis. utech-polyurethane.com

The final properties of a polyurethane are a direct consequence of the molecular structure of its constituent monomers, particularly the isocyanate. mdpi.comresearchgate.net Factors such as the aromatic or aliphatic nature of the isocyanate, its symmetry, and its rigidity dictate the degree of phase separation between hard and soft segments, the efficiency of hydrogen bonding, and ultimately, the material's mechanical performance. mdpi.com For example, aromatic isocyanates like MDI generally produce PUs with higher tensile strength compared to aliphatic isocyanates like HDI due to stronger π-π stacking and more defined hard domains. mdpi.com

As a modifying agent, this compound introduces specific structural features that can be used to tailor PU properties. The table below outlines the predicted influence of incorporating this molecule on the final material, based on established structure-property relationships in polyurethane science.

| Structural Feature of this compound | Predicted Effect on Polyurethane Properties | Rationale |

| Aromatic Ring | Increases stiffness, hardness, and thermal stability. | Aromatic groups create rigid hard segments and enable π-π stacking interactions, enhancing mechanical strength and resistance to heat. mdpi.com |

| Two Methoxy (B1213986) (-OCH₃) Groups | Increases solubility in certain organic solvents; may slightly reduce hydrogen bonding efficiency due to steric hindrance near the urethane bond. | The electron-donating methoxy groups influence the polarity and steric environment of the urethane linkage. |

| Asymmetric Substitution | Disrupts crystalline packing of hard segments, potentially increasing transparency and flexibility compared to highly symmetric aromatic isocyanates. | Lack of symmetry can hinder the formation of highly ordered crystalline domains, leading to more amorphous materials. mdpi.com |

| Lignin-Derived Origin | Increases the bio-based content of the final polymer, enhancing its sustainability profile. | The veratrole ring is a known derivative of lignin, a renewable feedstock. researchgate.netrsc.org |

Cross-linking Agents and Polymer Modification

In polymer science, cross-linking agents are molecules that form covalent bonds to link separate polymer chains together, creating a three-dimensional network. This network structure is what gives thermoset materials their characteristic strength and stability.

While multifunctional molecules are required for cross-linking, monofunctional compounds like this compound are essential tools for polymer modification. Its primary role in specialized polymeric systems is to act as a chain terminator or end-capping agent . In a polymerization reaction, its single reactive isocyanate group will react with a growing polymer chain (such as a polyol or polyamine), effectively stopping further growth on that end. This provides a precise method for controlling the molecular weight of the final polymer, which is a critical parameter for determining its properties.

Furthermore, this end-capping function is a powerful way to introduce the specific functionality of the 1,2-dimethoxybenzene group onto a polymer. This can be used to:

Modify Surface Energy: Capping a polymer with this group can alter its surface from hydrophilic to more hydrophobic.

Enhance UV Resistance: Aromatic structures can offer protection against UV degradation.

Improve Solubility: The unique polarity of the end-group can make a polymer soluble in specific solvents.

Serve as a Reactive Handle: While stable, the aromatic ring or methoxy groups could potentially be modified in subsequent reactions to graft other molecules onto the polymer, creating highly specialized materials.

Therefore, this compound is a valuable specialty chemical for the fine-tuning of polymer architectures, enabling the creation of advanced materials with precisely controlled properties.

Surface Modification and Functionalization

The ability to tailor the surface properties of materials is a cornerstone of modern materials science. The isocyanate group (-NCO) present in this compound is highly reactive towards nucleophiles such as alcohols (-OH) and primary amines (-NH2), which are commonly found on the surfaces of various substrates. This reactivity allows for the covalent attachment of the dimethoxybenzene moiety onto a wide range of materials, thereby altering their surface characteristics.

This process, known as surface functionalization, can impart new properties to the material, such as hydrophobicity, biocompatibility, or specific chemical reactivity. For instance, the grafting of molecules onto surfaces can be achieved through "grafting-to" or "grafting-from" techniques. In a "grafting-to" approach, pre-synthesized polymer chains with reactive end groups are attached to a surface. The isocyanate group of this compound makes it an ideal candidate for this method, enabling the anchoring of the molecule onto surfaces bearing hydroxyl or amine groups.

A notable example of the utility of isocyanates in surface modification is the functionalization of silica (B1680970) nanoparticles. While direct studies on this compound for this specific application are not widely published, research on similar isocyanate-containing molecules demonstrates the principle effectively. For example, silica nanoparticles have been successfully functionalized using 4-isocyanato-4'-(3,3'-dimethyl-2,4-dioxo-azetidino)diphenyl methane. This process involves the reaction of the isocyanate group with the silanol (B1196071) (-Si-OH) groups present on the surface of the silica nanoparticles. This modification introduces new functional groups onto the nanoparticle surface, making them effective intermediates for the preparation of advanced nanohybrid materials.

Drawing a parallel, this compound can be expected to react similarly with hydroxyl-terminated surfaces, including those of silica, metal oxides, and various polymers. This would result in a surface decorated with dimethoxybenzene units, which could then introduce specific functionalities. The dimethoxybenzene core, for instance, can influence the surface energy, adhesion properties, and electronic characteristics of the modified material.

| Surface Functional Group | Reaction Product | Resulting Surface Linkage |

|---|---|---|

| Hydroxyl (-OH) | Carbamate (B1207046) | -O-C(=O)-NH- |

| Primary Amine (-NH2) | Urea (B33335) | -NH-C(=O)-NH- |

Applications in Electrochemical Systems

The dimethoxybenzene core of this compound is of particular interest in the field of electrochemistry, especially for the development of safer and more reliable lithium-ion batteries.

Redox Shuttle Additives in Batteries

One of the critical challenges in lithium-ion battery technology is preventing overcharge, which can lead to electrolyte decomposition, gas generation, and potentially hazardous thermal runaway events. osti.govrsc.org Redox shuttle additives are compounds that can be added to the electrolyte to provide intrinsic overcharge protection. osti.govanl.gov

These additives have a specific redox potential, ideally slightly above the normal full-charge voltage of the battery's positive electrode. osti.gov During normal operation, the redox shuttle molecule remains inactive. However, if the cell is overcharged, the potential of the positive electrode rises to a point where it oxidizes the redox shuttle additive. The oxidized form of the shuttle then travels to the negative electrode, where it is reduced back to its original state. This process creates an internal "shuttle" of charge that dissipates the excess charging current as heat, preventing the cell voltage from rising to dangerous levels. osti.gov

Derivatives of dimethoxybenzene are considered promising candidates for redox shuttle additives due to their suitable redox potentials and chemical stability. researchgate.net The two methoxy groups on the benzene (B151609) ring can be oxidized and subsequently reduced in a reversible manner. While specific data for this compound as a redox shuttle is not extensively documented, its core dimethoxybenzene structure suggests it could function in a similar capacity. The key is the ability of the dimethoxybenzene moiety to undergo reversible oxidation and reduction at an appropriate potential.

| Property | Importance |

|---|---|

| Redox Potential | Must be slightly higher than the end-of-charge voltage of the cathode to prevent interference during normal operation but provide protection upon overcharge. osti.gov |

| Solubility | Must be soluble in the battery electrolyte to ensure a sufficient concentration for effective shuttling. researchgate.net |

| Chemical and Electrochemical Stability | Should not degrade under the normal operating conditions of the battery. |

| Reversibility | The oxidation and reduction reactions must be highly reversible to sustain the shuttle mechanism over many cycles. |

Design of Functional Dimethoxybenzene-based Electrolyte Components

Beyond its role as a redox shuttle additive, the unique structure of this compound allows for its potential use in the design of novel electrolyte components. The isocyanate group can be used to chemically bond the dimethoxybenzene unit to other molecules or polymer backbones.

This approach could lead to the development of:

Polymeric Redox Shuttles: By grafting this compound onto a polymer chain, a high-molecular-weight redox shuttle could be created. This might offer advantages such as lower volatility and reduced migration between cells in a battery pack.

Functional Electrolyte Solvents: The dimethoxybenzene moiety could be incorporated into the structure of the electrolyte solvent itself. This could create a solvent that not only facilitates ion transport but also possesses intrinsic overcharge protection capabilities.

The development of such functional electrolyte components is an active area of research aimed at creating next-generation batteries with enhanced safety features and improved performance metrics. The dual functionality of this compound makes it a compelling building block for these innovative designs.

Medicinal Chemistry and Pharmaceutical Research of Dimethoxybenzene Containing Compounds

Dimethoxybenzene as a Privileged Scaffold in Drug Discovery

In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. wikipedia.org The dimethoxybenzene moiety is considered one such scaffold due to its presence in a wide range of compounds with diverse therapeutic activities. beilstein-journals.org

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. researchgate.net Dysregulation of FGFR signaling is implicated in the development of various cancers. nih.govnih.gov The dimethoxybenzene group has been identified as a key motif for enhancing the selectivity of FGFR inhibitors. nih.govnih.gov By designing hybrid molecules that incorporate the dimethoxybenzene scaffold, researchers have successfully developed potent and selective FGFR inhibitors. nih.gov For instance, a series of inhibitors with a 5H-pyrrolo[2,3-b]pyrazine scaffold and a dimethoxybenzene group showed sub-nanomolar enzymatic activity against FGFRs. nih.govnih.gov

Table of Representative FGFR Inhibitors with Dimethoxybenzene Scaffold

| Compound | Target | IC₅₀ (nM) | Reference |

| AZD4547 | FGFR1-3 | Potent Inhibitor | nih.gov |

| Compound 29 | FGFR1 | <1 (picomolar range) | nih.gov |

| Compound 35 | FGFR (in vivo) | Effective in xenograft models | nih.govnih.gov |

| C9 | FGFR1 | 1.36 µM (NCI-H520 cells) | researchgate.net |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. wikipedia.org They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. wikipedia.orgrsc.org Derivatives of dimethoxybenzene have been investigated as inhibitors of various carbonic anhydrase isoenzymes. nih.gov Specifically, bromophenol derivatives synthesized from 4-allyl-1,2-dimethoxybenzene have demonstrated excellent inhibitory effects against human (h) CA isoenzymes I and II, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov For instance, one such derivative showed a powerful inhibitory effect against hCA II with a Ki of 0.97 nM. nih.gov

Leishmaniasis and other parasitic diseases remain a significant global health challenge, necessitating the discovery of new and effective treatments. nih.gov The dimethoxybenzene scaffold has been incorporated into various compounds exhibiting promising antileishmanial and antiparasitic properties. nih.gov For example, a series of diphenyl triazine derivatives containing the 1,2-dimethoxybenzene (B1683551) moiety were synthesized and evaluated for their activity against Leishmania donovani. nih.gov Two compounds from this series, T4 and T7, showed potent activity against the extracellular promastigote stage of the parasite with IC₅₀ values of 1.074 µM and 1.158 µM, respectively. nih.gov Symmetrical α,β-unsaturated carbonyl-based compounds featuring two 3-methoxybenzene groups have also displayed broad anti-kinetoplastid activity. youtube.com

Structure-Activity Relationship (SAR) Studies of Dimethoxybenzene Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity.

The biological activity of dimethoxybenzene derivatives can be significantly modulated by the position and nature of substituents on the benzene (B151609) ring. chemimpex.combeilstein-journals.org In the context of FGFR inhibitors, SAR studies have revealed that the substitution pattern on the dimethoxybenzene ring is crucial for potency and selectivity. nih.gov For anti-rhinoviral agents, it was found that the 4,5-dimethoxy scaffold was necessary for in vitro activity. chemimpex.com Similarly, for carbonic anhydrase inhibitors derived from dimethoxybromophenol, the number and position of bromine atoms, as well as the nature of the cyclopropane (B1198618) moiety, influenced the inhibitory potency against different CA isoenzymes. nih.gov

Rational drug design is a strategy that utilizes the knowledge of a biological target's structure and function to design and synthesize new drugs. This approach aims to create molecules with high specificity and affinity for their target, thereby maximizing therapeutic efficacy and minimizing side effects. In the development of dimethoxybenzene-based therapeutic agents, rational design has been instrumental. For instance, by understanding the three-dimensional structure of the FGFR protein, researchers have been able to design selective and potent inhibitors. researchgate.net This structure-based drug design approach allows for the optimization of the dimethoxybenzene scaffold and its substituents to achieve optimal interaction with the target's binding site. nih.govnih.gov

Development of Pharmaceutical Inhibitors and Biochemical Reagents

4-Isocyanato-1,2-dimethoxybenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. chemimpex.com The isocyanate group (-N=C=O) is a highly reactive electrophile that readily combines with nucleophiles like amines and alcohols to form urea (B33335) and carbamate (B1207046) linkages, respectively. This reactivity is exploited in medicinal chemistry to covalently link the 1,2-dimethoxybenzene core to other pharmacophores, thereby creating new molecular entities with potential therapeutic value.

One notable area of application is in the development of enzyme inhibitors. For instance, derivatives of 1,2-dimethoxybenzene have been explored as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. nih.gov Specifically, the transmembrane, tumor-associated isoforms CA IX and CA XII are overexpressed in many solid tumors, making them attractive targets for anticancer drug development. nih.gov Selective inhibition of these tumor-associated CAs over the ubiquitous cytosolic isoforms (hCA I and II) is a key strategy for developing targeted cancer therapies with fewer side effects. nih.gov

Research into related structures, such as derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide, which also feature a substituted benzene ring system, has yielded potent and selective inhibitors of hCA IX and XII. Many of these compounds act as nanomolar inhibitors of the target tumor-associated enzymes while showing significantly lower activity against the off-target cytosolic isoforms. nih.gov While direct studies on inhibitors synthesized from this compound are not extensively detailed in the provided results, its role as a key synthetic building block for creating libraries of such targeted inhibitors is well-established. chemimpex.com The 1,2-dimethoxybenzene unit often contributes to the binding affinity and selectivity of the final inhibitor molecule within the enzyme's active site.

The table below summarizes the inhibitory activity of representative compounds from a related chemical class against various human carbonic anhydrase (hCA) isoforms, illustrating the principle of selective inhibition.

Table 1: Inhibitory Activity (Kᵢ) of Selected Benzoxathiazine Derivatives Against hCA Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Derivative A | >10000 | 856 | 25.4 | 45.7 |

| Derivative B | 9850 | 7540 | 18.9 | 5.2 |

| Derivative C | >10000 | 1230 | 28.1 | 68.5 |

Data derived from studies on structurally related inhibitor classes to illustrate the concept of selective inhibition of tumor-associated carbonic anhydrases. nih.gov

Bioisosteric Replacements and Prodrug Strategies

The development of compounds derived from this compound can be further optimized using established medicinal chemistry strategies like bioisosteric replacement and prodrug design.

Bioisosteric Replacement is a strategy used to modify a lead compound's properties by replacing a functional group with another that has similar physical or chemical characteristics, with the goal of improving efficacy, selectivity, or pharmacokinetic parameters. numberanalytics.comspirochem.com For molecules containing the 1,2-dimethoxybenzene moiety, a common bioisosteric replacement could involve substituting one or both of the methoxy (B1213986) groups (-OCH₃) with other groups like -NH₂, -SH, or halogens (-F, -Cl) to modulate lipophilicity, hydrogen bonding capacity, and metabolic stability. numberanalytics.comufrj.br For example, replacing a hydrogen atom with fluorine is a well-known tactic that can significantly enhance drug potency. nih.gov While specific examples involving derivatives of this compound are not detailed, this remains a viable strategy for optimizing leads developed from this scaffold. spirochem.comnih.gov

Prodrug Strategies involve converting a biologically active compound into a temporarily inactive form that, after administration, is converted back to the active drug through enzymatic or chemical processes. nih.govnih.gov This approach is often used to overcome issues like poor solubility, instability, or lack of site-specific delivery. nih.gov

A relevant strategy for compounds synthesized from this compound involves creating prodrugs that target specific enzymes overexpressed in tumor tissues, such as tyrosinase in melanoma cells. clinmedjournals.org For example, a cytotoxic agent can be linked via a carbamate or urea bond—the very linkages formed by the isocyanate group—to a carrier molecule that is a substrate for a tumor-specific enzyme. clinmedjournals.org Upon enzymatic action at the target site, the linker is cleaved, releasing the active drug in a concentrated manner, thereby increasing efficacy and reducing systemic toxicity. clinmedjournals.org Researchers have successfully designed urea-linked prodrugs that are activated by tyrosinase, demonstrating that this linkage is effective for controlled drug release. clinmedjournals.org This "Trojan horse" approach is a powerful tool in the design of next-generation targeted therapies. clinmedjournals.org

Computational Chemistry and Spectroscopic Investigations of 4 Isocyanato 1,2 Dimethoxybenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to analyze the structure-property relationships of molecules. mdpi.com It provides a framework for understanding electronic structure, which in turn governs reactivity, conformational preferences, and intermolecular forces. For organic molecules like 4-isocyanato-1,2-dimethoxybenzene, hybrid functionals such as B3LYP are commonly employed to achieve a balance between accuracy and computational cost. conicet.gov.ar

The electronic nature of this compound is dictated by the interplay between its constituent functional groups: the electron-donating methoxy (B1213986) (-OCH₃) groups and the electron-withdrawing isocyanate (-NCO) group attached to the benzene (B151609) ring. DFT calculations are instrumental in quantifying these effects and predicting the molecule's chemical behavior.

Key insights are derived from Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. conicet.gov.ar

Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of the molecule's reactivity. These descriptors offer a theoretical basis for understanding its potential interactions.

Table 1: Conceptual DFT Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures the resistance to a change in electron distribution. Higher hardness indicates greater stability. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness. Higher softness suggests higher reactivity. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The power of an atom or molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile (electron acceptor). |

DFT is a valuable tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. This helps in understanding reaction pathways and predicting product formation. For aromatic compounds, a key reaction type is electrophilic aromatic substitution (SEAr).

A theoretical study on the SEAr reaction of the parent molecule, 1,2-dimethoxybenzene (B1683551), demonstrates how DFT can be used to understand regioselectivity. scirp.org In such a reaction involving this compound, an incoming electrophile would interact with the electron-rich benzene ring. DFT calculations could predict the most likely site of substitution by comparing the activation energies for attack at the different available positions on the ring. The calculations would involve optimizing the geometries of the reactants, the transition state (often a σ-complex or Wheland intermediate), and the products. scirp.org The pathway with the lowest activation energy barrier is the most kinetically favored. The solvent effect can also be modeled to see how polarity influences the reaction intermediates and barriers. scirp.org

Furthermore, the isocyanate group itself is highly reactive. Its reaction with nucleophiles (e.g., alcohols or amines) is fundamental to the formation of urethanes and ureas. DFT can model the Bürgi–Dunitz trajectory, which describes the preferred angle of nucleophilic attack on the carbonyl carbon of the isocyanate group. acs.org

Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. For this compound, conformational flexibility arises primarily from rotation around several single bonds:

The C(aryl)-N bond.

The C(aryl)-O bonds of the two methoxy groups.

The O-CH₃ bonds of the two methoxy groups.

A potential energy surface (PES) scan can be performed using DFT to explore these rotational barriers. By systematically changing a specific dihedral angle and calculating the energy at each step, the most stable conformers (energy minima) and the transition states between them can be identified.

While specific molecular dynamics (MD) simulations for this compound are not documented, this technique could be used to study the dynamic behavior of the molecule over time, providing insights into its conformational landscape and interactions in a condensed phase or solution.

The arrangement of molecules in a solid-state crystal lattice is governed by a network of noncovalent intermolecular interactions. exlibrisgroup.com Understanding these interactions is crucial for crystal engineering, which aims to design materials with specific properties. nih.gov For this compound, several types of interactions are expected to be significant:

Hydrogen Bonding: Although the molecule has no strong hydrogen bond donors, the oxygen and nitrogen atoms of the isocyanate group and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, interacting with C-H bonds from neighboring molecules (C-H···O and C-H···N). nih.gov

π-π Stacking: The electron-rich aromatic rings can interact with each other through π-π stacking. These interactions are a significant cohesive force in the crystals of many aromatic compounds. acs.org

Dipole-Dipole Interactions: The polar isocyanate and methoxy groups create a net molecular dipole moment, leading to dipole-dipole interactions that help to orient the molecules within the crystal.

Other Interactions: The isocyanate group can also participate in other specific interactions, such as RNC···C=O interactions, which can be seen as an initial step along a reaction coordinate. acs.org

Analysis of crystallographic databases for similar functional groups shows that the interplay of these forces determines the final crystal packing arrangement. mdpi.com

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for identifying molecules and analyzing their functional groups. Infrared and Raman spectroscopy, in particular, provide a vibrational fingerprint of the molecule.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An attenuated total reflectance (ATR) IR spectrum for this compound has been recorded, confirming its vibrational characteristics. nih.gov

The key functional groups in the molecule give rise to characteristic peaks in the IR and Raman spectra:

Isocyanate Group (-N=C=O): This group is characterized by a very strong and sharp absorption band in the IR spectrum, typically appearing in the 2280-2240 cm⁻¹ region. This band is due to the asymmetric stretching vibration of the N=C=O unit and is one of the most prominent features in the spectrum.

Aromatic Ring (C₆H₃): The benzene ring exhibits several characteristic vibrations. C=C stretching vibrations within the ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, appear in the 900-675 cm⁻¹ range.

Ether Linkages (-OCH₃): The C-O-C linkages of the methoxy groups produce strong IR absorptions due to asymmetric and symmetric stretching. The asymmetric C-O-C stretch is typically stronger and is found in the 1275-1200 cm⁻¹ region, while the symmetric stretch appears around 1075-1020 cm⁻¹.

Raman spectroscopy is particularly useful for identifying non-polar bonds. The symmetric vibrations of the aromatic ring and the N=C=O group, which may be weak in the IR spectrum, can be strong in the Raman spectrum, providing complementary information for a complete vibrational analysis.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2280 - 2240 | Very Strong, Sharp (IR) |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (-OCH₃) | Stretch | 2980 - 2850 | Medium |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium to Strong |

| Ether (Aryl-O-C) | Asymmetric Stretch | 1275 - 1200 | Strong (IR) |

| Ether (Aryl-O-C) | Symmetric Stretch | 1075 - 1020 | Medium (IR) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No experimental ¹H or ¹³C NMR data for this compound has been found in the surveyed scientific literature or spectral databases. While NMR spectroscopy is a fundamental technique for confirming the structural integrity and purity of organic compounds, it appears that no research group has published a detailed spectral assignment for this specific molecule.

For context, analysis of the parent compound, 1,2-dimethoxybenzene (veratrole), has been the subject of detailed NMR studies. These investigations have explored its conformational properties in solution, providing insights into the orientation of the methoxy groups relative to the benzene ring. However, this information cannot be directly extrapolated to predict the precise chemical shifts and coupling constants for this compound due to the strong electronic influence of the isocyanate group on the aromatic ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Detailed experimental mass spectrometry data, including fragmentation patterns for this compound, is not present in the public domain. The molecular formula, C₉H₉NO₃, gives an exact mass of approximately 179.06 u. nih.gov Public databases contain predicted mass spectrometry data, such as collision cross-section (CCS) values for different adducts ([M+H]⁺, [M+Na]⁺, etc.), which are computationally derived and not based on experimental measurement. uni.lu

Without experimental data, a discussion of the compound's characteristic fragmentation pathways under ionization is not possible. Such an analysis would be crucial for confirming the molecular structure and identifying it within complex mixtures.

X-ray Diffraction Studies for Solid-State Structures

There are no published X-ray diffraction studies for this compound. This indicates that the single-crystal X-ray structure has not been determined or, if it has, the results have not been deposited in a public database. X-ray crystallography is the definitive method for determining the solid-state structure of a molecule, providing precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice. While the crystal structure of the parent 1,2-dimethoxybenzene has been reported, this provides no experimental insight into the solid-state conformation and packing of the title compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-Isocyanato-1,2-dimethoxybenzene, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a pre-experimental design to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). Use factorial design to isolate interactions between variables (e.g., ANOVA for statistical significance) . For example, bromination of 1,2-dimethoxybenzene (as in related compounds) requires precise stoichiometric control to avoid over-substitution . Post-synthesis, validate purity via HPLC or GC-MS , referencing retention indices from analogous dimethoxybenzene derivatives .

Q. How can the stability of this compound under varying storage conditions (e.g., humidity, light) be rigorously assessed?

- Methodological Answer : Design a controlled stability study with accelerated degradation protocols (ICH Q1A guidelines). Monitor isocyanate group reactivity via FTIR (disappearance of NCO peak at ~2270 cm⁻¹) and quantify degradation products using LC-TOF-MS . Compare results to structurally similar compounds like 4-hydroxy-3,5-dimethoxybenzaldehyde, where methoxy groups influence hydrolytic stability .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?

- Methodological Answer : Use multidimensional NMR (¹H, ¹³C, HSQC) to resolve overlapping signals from methoxy and isocyanate groups. For conflicting data (e.g., unexpected splitting in aromatic protons), cross-validate with X-ray crystallography or computational methods (DFT-based chemical shift predictions). Reference spectral libraries for dimethoxybenzene derivatives to identify artifacts .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound be reconciled through mechanistic studies?

- Methodological Answer : Apply kinetic isotope effects (KIE) or in situ IR spectroscopy to probe reaction mechanisms. For example, if competing nucleophilic attack (e.g., amine vs. alcohol) yields inconsistent product ratios, employ Eyring analysis to differentiate entropy/enthalpy contributions. Align findings with theoretical frameworks such as frontier molecular orbital (FMO) theory to explain electronic effects .

Q. What factorial design strategies are appropriate for optimizing this compound’s role in multicomponent reactions (e.g., urea/thiourea synthesis)?

- Methodological Answer : Implement a response surface methodology (RSM) with central composite design to model nonlinear relationships. For instance, vary isocyanate concentration, catalyst type, and solvent polarity to maximize yield while minimizing byproducts. Use ANOVA-Pareto analysis to rank factor significance, referencing membrane separation technologies for post-reaction purification .

Q. How can computational methods (e.g., COMSOL Multiphysics) predict the behavior of this compound in flow chemistry systems?

- Methodological Answer : Simulate mass transfer and reaction kinetics using finite element analysis (FEA) . Calibrate models with experimental data (e.g., residence time distribution studies) and validate against membrane separation outcomes . Integrate AI-driven parameter optimization to reduce trial-and-error experimentation .

Methodological and Theoretical Considerations

Q. What safety protocols are essential for handling this compound in academic laboratories?

- Methodological Answer : Use closed-system reactors with local exhaust ventilation (LEV) to mitigate airborne isocyanate exposure. Mandate PPE (nitrile gloves, N95 respirators) and install emergency eyewash stations. For waste, neutralize residual isocyanate groups with aqueous ethanolamine before disposal .

Q. How can interdisciplinary frameworks (e.g., chemical biology) expand the applications of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.